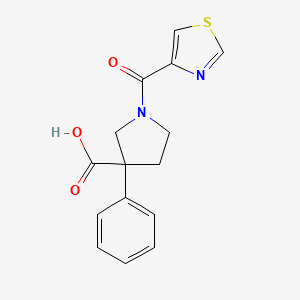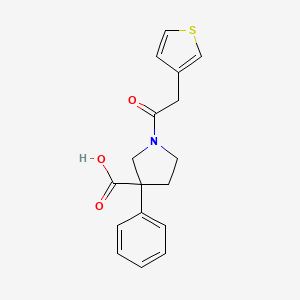![molecular formula C18H23N3O B7446244 N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide](/img/structure/B7446244.png)
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core and a cyclohexyl group substituted with a dimethylamino moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction, where cyclohexyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.
Substitution with Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution, where dimethylamine reacts with the cyclohexyl-substituted quinoline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, other nucleophiles, basic or acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic, optical, or mechanical properties.
Wirkmechanismus
The mechanism of action of N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. One known target is the S100A9 protein, which plays a role in inflammatory and autoimmune diseases . The compound binds to S100A9 in a zinc and calcium-dependent manner, inhibiting its interaction with proinflammatory receptors such as Toll-like receptor 4 (TLR4) and receptor for advanced glycation end products (RAGE). This inhibition modulates the immune response and reduces inflammation.
Vergleich Mit ähnlichen Verbindungen
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide can be compared with other similar compounds, such as:
ADB-FUBINACA: A synthetic cannabinoid with a similar carboxamide structure but different pharmacological properties.
ADBICA: Another synthetic cannabinoid with a similar core structure but different substituents.
QUCHIC: A quinolinyl carboxylate with a different substitution pattern on the quinoline core.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with S100A9, making it a valuable compound for research in inflammation and autoimmune diseases.
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)cyclohexyl]quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-21(2)16-9-7-15(8-10-16)20-18(22)14-11-13-5-3-4-6-17(13)19-12-14/h3-6,11-12,15-16H,7-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPQDASATZXZJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NC(=O)C2=CC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(oxan-3-yl)-1H-pyrazol-5-yl]prop-2-enamide](/img/structure/B7446172.png)
![4-(1-Methylpyrazol-4-yl)-1-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]triazole](/img/structure/B7446180.png)

![2-[1-[6-(2-Chlorophenyl)pyridazin-3-yl]piperidin-3-yl]acetamide](/img/structure/B7446197.png)
![1-Methyl-4-[5-[(1-propan-2-ylpyrazol-3-yl)methyl]-1,2,4-oxadiazol-3-yl]pyridin-2-one](/img/structure/B7446199.png)
![N-methyl-1-thieno[3,2-b]pyridin-6-ylsulfonylpiperidine-2-carboxamide](/img/structure/B7446207.png)
![(2R)-2-[[5-(2,3-dichlorophenyl)furan-2-yl]methylamino]propan-1-ol](/img/structure/B7446210.png)
![(2-Fluorophenyl)-[4-[(1-methylpyrazol-3-yl)methylamino]piperidin-1-yl]methanone](/img/structure/B7446218.png)
![2-[4-(9-Phenylpurin-6-yl)morpholin-3-yl]acetamide](/img/structure/B7446234.png)
![5-cyclopropyl-2-methyl-N-[2-(6-oxopyrimidin-1-yl)ethyl]pyrazole-3-carboxamide](/img/structure/B7446237.png)

![4-[4-(4-bromopyrazol-1-yl)piperidin-1-yl]-1H-imidazo[4,5-c]pyridine](/img/structure/B7446250.png)
![4-chloro-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]triazol-1-yl]phenol](/img/structure/B7446263.png)
![3-(3,5-Dimethyl-1,2-thiazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7446265.png)
